3,4,6-Tri-O-acetyl-L-glucal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

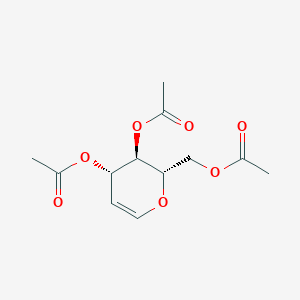

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-SDDRHHMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@H]([C@H](C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4,6-Tri-O-acetyl-L-glucal from L-glucose

Abstract: This guide provides a comprehensive, technically detailed protocol for the synthesis of 3,4,6-Tri-O-acetyl-L-glucal, a valuable chiral building block, starting from L-glucose. Recognizing the scarcity of literature for this specific L-enantiomer, this document leverages the well-established, robust Fischer-Helferich glycal synthesis methodology traditionally applied to D-glucose and logically adapts it. We will delve into the mechanistic underpinnings of each synthetic step, provide a validated, step-by-step experimental protocol, and discuss the critical characterization techniques required to ensure product purity and identity. This paper is intended for researchers, chemists, and drug development professionals engaged in the stereoselective synthesis of carbohydrate-based molecules.

Introduction: The Significance of L-Glycals in Modern Drug Discovery

Glycals, cyclic enol ether derivatives of sugars, are exceptionally versatile synthons in carbohydrate chemistry.[1] Their unique structure, featuring a double bond between the C1 and C2 positions, allows for a wide array of chemical transformations, making them indispensable starting materials for the synthesis of C-glycosides, oligosaccharides, and various complex natural products.[1]

While D-glycals derived from naturally abundant D-sugars are common, their enantiomeric counterparts, L-glycals, have garnered significant attention in pharmaceutical research. L-nucleoside analogues, in particular, have demonstrated potent antiviral properties, notably against Hepatitis B Virus (HBV).[2][3] The unnatural stereochemistry of the L-sugar moiety often imparts enhanced biological stability and unique pharmacological profiles, as they are less susceptible to degradation by enzymes that have evolved to process D-sugars.[3] Consequently, robust and reliable methods for synthesizing chiral building blocks like this compound are of paramount importance for the development of novel therapeutics.[2][4][]

This guide details a three-step synthesis of this compound from L-glucose based on the classic Fischer-Helferich methodology.[6][7][8] The sequence involves:

-

Peracetylation of L-glucose to protect the hydroxyl groups.

-

Anomeric Bromination to form an activated glycosyl bromide intermediate.

-

Reductive Elimination with zinc to form the target glycal.

Strategic & Mechanistic Overview

The synthesis pathway is a sequential process where each step prepares the molecule for the subsequent transformation. The overall workflow is designed to efficiently convert the stable pyranose ring of L-glucose into the reactive enol ether structure of L-glucal.

Figure 1: Overall synthetic workflow from L-Glucose to this compound.

Pillar 1: Peracetylation - Protecting the Reactive Sites The initial step involves converting all five hydroxyl groups of L-glucose into acetate esters using acetic anhydride. Sodium acetate is commonly used as a catalyst.[9] This protection is crucial for two reasons: it prevents unwanted side reactions at the hydroxyl groups in subsequent steps and it enhances the solubility of the sugar in organic solvents required for the next stage.

Pillar 2: Anomeric Bromination - Creating a Good Leaving Group The peracetylated sugar is then treated with a solution of hydrogen bromide (HBr) in acetic acid.[10][11][12] This reaction selectively replaces the anomeric acetate group (at C1) with a bromine atom, forming 2,3,4,6-Tetra-O-acetyl-α-L-glucopyranosyl bromide (acetobromo-L-glucose). The bromide is an excellent leaving group, making the anomeric carbon highly electrophilic and primed for the final elimination step. The reaction proceeds via an oxocarbenium ion intermediate, and the α-anomer is typically the thermodynamic product.

Pillar 3: Reductive Elimination - Forming the Glycal Double Bond This is the key bond-forming step. The acetobromo-L-glucose is subjected to reductive elimination using activated zinc dust in a buffered acetic acid solution.[13] The zinc metal acts as a reducing agent, facilitating the elimination of the bromide at C1 and the acetate group at C2, thereby forming the characteristic C1=C2 double bond of the glycal.

Detailed Experimental Protocol

Safety Precaution: All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn. Acetic anhydride, HBr in acetic acid, and acetyl chloride are corrosive and have noxious fumes.

Step 1: Synthesis of 1,2,3,4,6-Penta-O-acetyl-β-L-glucopyranose

This procedure is adapted from standard methods for D-glucose.[9]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Glucose | 180.16 | 10.0 g | 0.0555 |

| Anhydrous Sodium Acetate | 82.03 | 5.0 g | 0.0609 |

| Acetic Anhydride | 102.09 | 70 mL | 0.755 |

Procedure:

-

Combine L-glucose and anhydrous sodium acetate in a 250 mL round-bottomed flask equipped with a reflux condenser.

-

Add acetic anhydride to the flask.

-

Heat the mixture to reflux using a heating mantle for 2 hours with gentle stirring.

-

After cooling to room temperature, pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

-

Continue stirring until the excess acetic anhydride has hydrolyzed and the oily product solidifies.

-

Collect the white solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to yield pure penta-O-acetyl-β-L-glucopyranose. Expected yield: ~80-90%.

Step 2: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-L-glucopyranosyl Bromide

This protocol is adapted from established procedures for preparing acetobromoglucose.[10][11]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Penta-O-acetyl-L-glucose | 390.34 | 15.0 g | 0.0384 |

| HBr in Acetic Acid (33 wt%) | - | 25 mL | ~0.145 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

Dissolve the dried penta-O-acetyl-L-glucose in a 250 mL flask with 50 mL of dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 33% HBr in acetic acid solution dropwise over 15 minutes with continuous stirring.

-

Seal the flask and allow the reaction to stir at room temperature for 2 hours. The solution should become a pale yellow/amber color.

-

Pour the reaction mixture into 200 mL of ice-cold water in a separatory funnel.

-

Extract the aqueous layer with an additional 50 mL of DCM.

-

Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C. The product is a syrup or a solid that should be used immediately in the next step. Expected yield: ~85-95%.

Step 3: Synthesis of this compound

This procedure is adapted from methods utilizing zinc for reductive elimination.[13]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetobromo-L-glucose | 411.23 | (from previous step) | ~0.0326 |

| Zinc Dust (activated) | 65.38 | 15.0 g | 0.229 |

| Acetic Acid (glacial) | 60.05 | 50 mL | - |

| Water | 18.02 | 5 mL | - |

| Sodium Acetate (anhydrous) | 82.03 | 7.5 g | 0.0914 |

| Diethyl Ether | 74.12 | 200 mL | - |

Procedure:

-

Prepare a 50% aqueous acetic acid solution by mixing 50 mL of glacial acetic acid and 5 mL of water.

-

In a 500 mL flask, create a suspension of activated zinc dust and sodium acetate in the prepared acetic acid solution.

-

Dissolve the crude acetobromo-L-glucose from Step 2 in 50 mL of diethyl ether.

-

Add the ether solution of the bromide dropwise to the vigorously stirring zinc suspension at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove excess zinc and salts. Wash the Celite pad thoroughly with diethyl ether.

-

Transfer the combined filtrate to a separatory funnel and wash carefully with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure this compound as a colorless oil or low-melting solid. Expected yield: ~60-75%.

Mechanism & Validation

The pivotal step in this synthesis is the reductive elimination. The mechanism is believed to involve an organozinc intermediate.

Figure 2: Key steps in the zinc-mediated reductive elimination mechanism.

Product Characterization & Validation: The identity and purity of the final product, this compound, must be confirmed. Since the product is the enantiomer of the well-known D-glucal, its spectroscopic data will be identical, but its optical rotation will be equal in magnitude and opposite in sign.

-

¹H NMR (Proton NMR): The proton NMR spectrum is highly characteristic. Key signals for the D-enantiomer (and thus expected for the L-enantiomer) in CDCl₃ include a doublet of doublets around 6.48 ppm (H-1), a triplet around 4.86 ppm (H-2), and three singlets for the acetyl methyl groups between 2.05-2.11 ppm.[14]

-

¹³C NMR (Carbon NMR): The carbon spectrum will confirm the presence of 12 carbons, including signals for the double bond carbons (C1 and C2), ester carbonyls, and acetyl methyls.[15]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound (C₁₂H₁₆O₇, MW: 272.25 g/mol ), confirming the correct mass.[16]

-

Optical Rotation: This is the critical measurement to confirm the L-configuration. While the value for 3,4,6-Tri-O-acetyl-D-glucal is negative ([α]D ≈ -26° in CHCl₃), the value for the target L-enantiomer should be positive and of similar magnitude ([α]D ≈ +26° in CHCl₃).[13]

Conclusion

This guide outlines a reliable and well-precedented three-step synthesis for this compound from L-glucose. By adapting the classic Fischer-Helferich glycal synthesis, this protocol provides a clear pathway for accessing this valuable chiral building block. The detailed experimental procedures, mechanistic insights, and validation criteria serve as a comprehensive resource for researchers in synthetic organic chemistry and drug development, facilitating the exploration and synthesis of novel L-sugar-based therapeutics.

References

-

Organic Syntheses Procedure: acetobromoglucose. Organic Syntheses. Available at: [Link]

-

3,4,6-Tri-o-acetyl-d-glucal - Optional[13C NMR] - Spectrum - SpectraBase. Wiley-VCH GmbH. Available at: [Link]

-

Synthesis and Pharmacological Evaluation of Modified Sugars and Nucleosides. Dhaka University. Available at: [Link]

-

Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Publishing. Available at: [Link]

-

Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. PMC - NIH. Available at: [Link]

-

2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

A Convenient and Efficient Synthesis of Glycals by Zinc Nanoparticles - Supporting Information. Available at: [Link]

-

Sugar modified nucleosides as approved (A) or clinically investigated (B) anticancer agents. Available at: [Link]

-

3,4,6-Tri-O-acetylglucal | C12H16O7 | CID 102891. PubChem. Available at: [Link]

-

Fischer glycosidation. Available at: [Link]

-

A Simplified, One-Pot Preparation of Acetobromosugars from Reducing Sugars. Available at: [Link]

-

D-GLUCAL, TRI-O-ACETYL-3-DEOXY-α-D-erythro-HEX-2-ENOPYRANOSYL. Available at: [Link]

-

Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. ResearchGate. Available at: [Link]

-

Preparation of Acetobrome-Sugars. Semantic Scholar. Available at: [Link]

-

Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. MDPI. Available at: [Link]

-

β-d-GLUCOSE-2,3,4,6-TETRAACETATE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Springer. Available at: [Link]

-

Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness. MDPI. Available at: [Link]

-

Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose. ResearchGate. Available at: [Link]

-

Synthesis of Bradyrhizose from 3,4,6‐tri‐O‐acetyl‐D‐glucal. ResearchGate. Available at: [Link]

- US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose. Google Patents.

-

Zinc—Proline Catalyzed Pathway for the Formation of Sugars. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. reposit.library.du.ac.bd:8080 [reposit.library.du.ac.bd:8080]

- 3. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials [mdpi.com]

- 6. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Preparation of Acetobrome-Sugars | Semantic Scholar [semanticscholar.org]

- 13. rsc.org [rsc.org]

- 14. Tri-O-acetyl-D-glucal(2873-29-2) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. 3,4,6-Tri-O-acetylglucal | C12H16O7 | CID 102891 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3,4,6-Tri-O-acetyl-L-glucal

Introduction: The Significance of 3,4,6-Tri-O-acetyl-L-glucal in Modern Drug Discovery

In the landscape of synthetic carbohydrate chemistry and its application to drug development, chiral building blocks are of paramount importance. Among these, glycal derivatives stand out for their versatile reactivity. This guide focuses on a specific, yet highly significant molecule: this compound. As the enantiomer of the more commonly documented D-glucal derivative, the L-isomer offers a unique stereochemical scaffold for the synthesis of novel carbohydrate-based therapeutics, including antiviral and anticancer agents.[] The strategic placement of acetyl protecting groups renders the C1-C2 double bond amenable to a variety of stereoselective transformations, making it a valuable precursor for complex glycosides and other carbohydrate mimetics. This document provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and insights into its applications for researchers, scientists, and drug development professionals.

Core Physicochemical Characteristics

The fundamental physical and chemical properties of this compound define its behavior in chemical reactions and biological systems. While extensive experimental data for the L-isomer is not as widely published as for its D-counterpart, we can infer many of its properties with a high degree of confidence based on the well-documented data for 3,4,6-Tri-O-acetyl-D-glucal and the principles of stereochemistry.

| Property | Value | Source/Justification |

| Chemical Formula | C₁₂H₁₆O₇ | [2] |

| Molecular Weight | 272.25 g/mol | [2] |

| CAS Number | 63640-41-5 | [2] |

| Appearance | White to off-white crystalline powder | Inferred from D-isomer[3] |

| Melting Point | Expected to be in the range of 51-58 °C | Based on the D-isomer[3] |

| Solubility | Soluble in chloroform and ethanol; Insoluble in water | Inferred from D-isomer |

| Optical Rotation, [α]D | Expected to be approximately +24° (c=1 in chloroform) | Inferred from the D-isomer's value of -24°[3] |

| Stability | Moisture sensitive; Incompatible with strong oxidizing agents and strong acids | Inferred from D-isomer |

Structural Elucidation and Spectroscopic Analysis

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The following sections detail the expected spectral data and the underlying principles of these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of the acetyl groups, the glucal double bond, and the overall stereochemistry of the molecule.

The proton NMR spectrum of the D-isomer is well-documented, and the spectrum of the L-isomer is expected to be identical in terms of chemical shifts and coupling constants.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~6.48 | d | ~6.0 |

| H-2 | ~4.85 | t | ~6.0 |

| H-3 | ~5.35 | m | |

| H-4 | ~5.23 | m | |

| H-5 | ~4.41 | m | |

| H-6a, H-6b | ~4.21-4.26 | m | |

| CH₃ (acetyl) | ~2.05, 2.08, 2.10 | 3 x s |

Data inferred from the spectrum of the D-isomer.

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | ~145.5 |

| C-2 | ~98.0 |

| C-3 | ~67.5 |

| C-4 | ~68.0 |

| C-5 | ~75.0 |

| C-6 | ~62.0 |

| C=O (acetyl) | ~170.0, 170.5, 171.0 |

| CH₃ (acetyl) | ~20.5, 20.8, 21.0 |

Data inferred from the spectrum of the D-isomer.[4]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

-

Expected Molecular Ion: [M+Na]⁺ at m/z 295.0794 (calculated for C₁₂H₁₆O₇Na).

-

Key Fragmentation Pattern: A characteristic loss of acetic acid (60 Da) from the molecular ion is a hallmark of acetylated carbohydrates.

Experimental Protocols for Physicochemical Characterization

The following protocols provide a framework for the empirical determination of the key physicochemical properties of this compound.

Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a highly pure compound. Impurities will lead to a depression and broadening of the melting point range.

Protocol:

-

Ensure the sample is thoroughly dried and finely powdered.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat rapidly to approximately 10 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Optical Rotation Measurement

Causality: Optical rotation is the defining characteristic of a chiral molecule and is used to distinguish between enantiomers. The L-isomer will rotate plane-polarized light in the opposite direction to the D-isomer.

Protocol:

-

Accurately prepare a solution of this compound in a suitable solvent (e.g., chloroform) of a known concentration (c, in g/mL).

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter cell of a known path length (l, in dm) with the sample solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c) .

Solubility Assessment

Causality: Understanding the solubility of this compound is critical for selecting appropriate solvents for reactions, purification, and formulation. The acetyl groups significantly increase its lipophilicity compared to unprotected L-glucal.

Protocol:

-

To a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, chloroform), add a small, accurately weighed amount of this compound.

-

Agitate the vials at a constant temperature for a set period.

-

Visually inspect for dissolution.

-

For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved solute can be determined by evaporating the solvent and weighing the residue.

Applications in Drug Development and Synthesis

The unique stereochemistry of L-sugars makes them attractive candidates for the development of novel therapeutics. L-nucleosides, for instance, have shown potent antiviral and anticancer activities, often with a different toxicity profile compared to their D-counterparts. This compound serves as a key starting material for the synthesis of such L-series carbohydrates.

Synthesis of L-Nucleoside Analogues

The double bond in this compound can be functionalized to introduce a nitrogenous base, a critical step in the synthesis of L-nucleoside analogues. These compounds are of significant interest in antiviral research.

Glycosylation Reactions

As a glycal, it is a versatile glycosyl donor in Ferrier-type glycosylation reactions, allowing for the formation of 2,3-unsaturated glycosides. These products are valuable intermediates for the synthesis of a wide range of biologically active molecules.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,4,6-Tri-O-acetyl-L-glucal

Foreword: The Role of NMR in Glycochemical Analysis

In the intricate world of carbohydrate chemistry, precision in structural elucidation is not merely an academic exercise; it is a cornerstone of rational drug design and development. Glycans and their derivatives, such as the synthetically versatile 3,4,6-Tri-O-acetyl-L-glucal, are notoriously complex due to their stereochemical diversity and conformational flexibility. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for navigating this complexity, offering unparalleled, non-destructive insight into atomic connectivity, stereochemistry, and conformation in solution.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, presented to empower researchers, scientists, and drug development professionals with the data and interpretive logic necessary for its unambiguous identification and utilization. As the L- and D-enantiomers of a chiral molecule exhibit identical NMR spectra in a non-chiral solvent, the data presented herein is derived from the well-documented D-isomer, 3,4,6-Tri-O-acetyl-D-glucal.[3][4]

Molecular Structure and Numbering Scheme

A clear understanding of the molecular framework is essential for accurate spectral assignment. The structure of this compound, with the conventional numbering for the pyranoid ring, is depicted below.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides a wealth of information through its chemical shifts, signal multiplicities, and scalar coupling constants. The data, acquired in deuterated chloroform (CDCl₃) at 400 MHz, is summarized below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~6.48 | dd | J₁,₂ = 6.2, J₁,₃ = 1.6 |

| H-2 | ~4.86 | ddd | J₂,₁ = 6.2, J₂,₃ = 4.0, J₂,₄ = 1.8 |

| H-3 | ~5.35 | m | - |

| H-4 | ~5.23 | m | - |

| H-5 | ~4.41 | m | - |

| H-6a | ~4.26 | dd | J₆ₐ,₆ᵦ = 12.4, J₆ₐ,₅ = 4.8 |

| H-6b | ~4.21 | dd | J₆ᵦ,₆ₐ = 12.4, J₆ᵦ,₅ = 2.4 |

| CH₃ (Ac) | ~2.10, ~2.08, ~2.05 | 3 x s | - |

Note: The assignments for H-3, H-4, and H-5 can be complex due to signal overlap and may require 2D NMR techniques for definitive confirmation.

¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H data by defining the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~145.5 |

| C-2 | ~99.3 |

| C-3 | ~67.9 |

| C-4 | ~65.8 |

| C-5 | ~75.9 |

| C-6 | ~61.9 |

| C=O (Ac) | ~170.6, ~170.0, ~169.5 |

| CH₃ (Ac) | ~20.9, ~20.8, ~20.7 |

Expert Spectral Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by several distinct regions. The downfield region is occupied by the vinylic protons, H-1 and H-2, a direct consequence of the endocyclic double bond.

-

Vinylic Protons (H-1 and H-2): The most deshielded proton is H-1 at approximately 6.48 ppm. Its significant downfield shift is attributed to its position adjacent to the ring oxygen and its vinylic nature. It appears as a doublet of doublets due to coupling with H-2 (J₁,₂ ≈ 6.2 Hz) and a smaller, long-range coupling to H-3 (J₁,₃ ≈ 1.6 Hz). H-2, at around 4.86 ppm, is also deshielded, though less so than H-1. It exhibits a more complex splitting pattern (doublet of doublet of doublets) arising from couplings to H-1, H-3, and H-4.

-

Ring Protons (H-3, H-4, H-5): The protons on the acetylated carbons, H-3 and H-4, resonate in the range of 5.23-5.35 ppm. The presence of the electron-withdrawing acetyl groups causes a significant downfield shift compared to their non-acetylated counterparts. Their signals often overlap, necessitating 2D correlation spectroscopy (COSY) for unambiguous assignment. The conformation of the dihydropyran ring influences the coupling constants between these protons.

-

Exocyclic Methylene Protons (H-6a, H-6b): The two protons on C-6 are diastereotopic and thus have different chemical shifts, appearing around 4.21-4.26 ppm. They exhibit a large geminal coupling (J₆ₐ,₆ᵦ ≈ 12.4 Hz) and smaller vicinal couplings to H-5.

-

Acetyl Protons: The three sharp singlets between 2.05 and 2.10 ppm, each integrating to three protons, are characteristic of the methyl groups of the three acetyl esters.[5] Their distinct chemical shifts indicate different local electronic environments.

¹³C NMR Spectrum Analysis

The ¹³C spectrum provides a clear count of the carbon atoms and insights into their chemical environment.

-

Vinylic Carbons (C-1 and C-2): C-1 is the most downfield carbon of the pyranoid ring at ~145.5 ppm, characteristic of a vinylic carbon attached to an oxygen atom. C-2 appears at ~99.3 ppm, also in the vinylic region but further upfield as it is not directly bonded to the ring oxygen.

-

Ring Carbons (C-3, C-4, C-5): These carbons, bearing oxygen substituents, resonate in the typical carbohydrate ring carbon region of 65-76 ppm.[6]

-

Exocyclic Methylene Carbon (C-6): The C-6 carbon appears at ~61.9 ppm, a typical shift for a primary alcohol that has been acetylated.

-

Carbonyl and Methyl Carbons: The signals for the carbonyl carbons of the acetyl groups are found in the far downfield region (~169-171 ppm), while the methyl carbons are located in the upfield region (~20-21 ppm).

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[7]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

The data should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: ~12-15 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: ~200-220 ppm.

-

Acquisition Time: ~1-1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

-

Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the spectrum carefully to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Workflow for Spectral Analysis

The logical progression from sample preparation to final structural confirmation is crucial for efficient and accurate analysis.

Caption: A typical workflow for the NMR analysis of a carbohydrate derivative.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and provide a definitive fingerprint for its structural verification. A thorough understanding of the chemical shifts and coupling patterns, as outlined in this guide, is indispensable for any scientist working with this important synthetic intermediate. By following the detailed experimental protocol, researchers can confidently acquire and interpret the NMR data, ensuring the integrity of their chemical studies and the successful advancement of their research and development objectives.

References

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Carbon-13 chemical shift assignment in docetaxel. Retrieved January 17, 2026, from [Link]

-

Varki, A., et al. (2015). Primary Structure of Glycans by NMR Spectroscopy. PubMed Central. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 3,4,6-Tri-o-acetyl-d-glucal - Optional[13C NMR] - Spectrum. Retrieved January 17, 2026, from [Link]

-

Kamerling, J. P. (2012). NMR of carbohydrates. Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Serianni, A. S. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Retrieved January 17, 2026, from [Link]

-

Creative Biostructure. (n.d.). Using NMR for Glycomics and Sugar Analysis. Retrieved January 17, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 17, 2026, from [Link]

-

ACS Omega. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Retrieved January 17, 2026, from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 17, 2026, from [Link]

-

Journal of Organic Chemistry. (1965). D-GLUCAL, TRI-O-ACETYL-3-DEOXY-α-D-erythro-HEX-2-ENOPYRANOSYL. Retrieved January 17, 2026, from [Link]

-

Royal Society of Chemistry. (2014). NMR of carbohydrates. Retrieved January 17, 2026, from [Link]

-

ACS Chemical Reviews. (2023). Primary Structure of Glycans by NMR Spectroscopy. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved January 17, 2026, from [Link]

Sources

- 1. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Tri-O-acetyl-D-glucal(2873-29-2) 1H NMR [m.chemicalbook.com]

- 4. synthose.com [synthose.com]

- 5. cigs.unimo.it [cigs.unimo.it]

- 6. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

The Ferrier Rearrangement of L-Glucal: A Comprehensive Technical Guide to Mechanism and Application

For researchers, scientists, and professionals in drug development, the ability to strategically modify carbohydrate scaffolds is a cornerstone of modern medicinal chemistry. Among the arsenal of synthetic transformations, the Ferrier rearrangement stands out as a powerful and versatile tool for the stereoselective synthesis of 2,3-unsaturated glycosides. These products are not merely chemical curiosities; they are valuable chiral building blocks for the synthesis of complex natural products, modified nucleosides, and other biologically active molecules.[1][2] This guide provides an in-depth exploration of the Ferrier rearrangement with a specific focus on L-glucal, an enantiomeric form of the more commonly used D-glucal, offering access to unnatural L-glycosides with unique therapeutic potential.

The Core Mechanism: A Dance of Electrons Catalyzed by Lewis Acids

The Ferrier rearrangement is fundamentally a Lewis acid-catalyzed nucleophilic substitution reaction accompanied by an allylic shift.[3] The reaction transforms a glycal, a cyclic enol ether, into a 2,3-unsaturated glycoside. The generally accepted mechanism, when applied to a protected L-glucal derivative such as tri-O-acetyl-L-glucal, proceeds through several key steps:

-

Activation of the Glycal: A Lewis acid (e.g., BF₃·OEt₂, TMSOTf, FeCl₃) coordinates to the oxygen of the leaving group at the C-3 position, typically an acetate. This coordination weakens the C-O bond, facilitating its departure.[2]

-

Formation of a Delocalized Allyloxocarbenium Ion: The departure of the C-3 leaving group results in the formation of a resonance-stabilized allyloxocarbenium ion. This planar intermediate is key to the reaction's stereochemical outcome.

-

Nucleophilic Attack: A nucleophile (an alcohol, thiol, amine, or a carbon nucleophile) attacks the anomeric carbon (C-1) of the allyloxocarbenium ion.

-

Formation of the 2,3-Unsaturated Glycoside: This attack leads to the formation of the final 2,3-unsaturated glycoside product, with the double bond shifted from the 1,2-position to the 2,3-position.

The stereochemical outcome of the Ferrier rearrangement is a critical consideration. For L-glucal, the nucleophile can approach the planar allyloxocarbenium ion from either the top (α-face) or the bottom (β-face). The stereochemistry of the starting L-glucal dictates the absolute configuration of the final product. Generally, the reaction favors the formation of the α-anomer, where the new substituent at the anomeric center is pseudo-axial. This preference is influenced by the anomeric effect. However, the diastereoselectivity can be influenced by the choice of Lewis acid, solvent, and the nature of the nucleophile.[4]

Experimental Considerations: A Guide to Catalyst and Condition Selection

The success of a Ferrier rearrangement hinges on the judicious selection of the catalyst and reaction conditions. A variety of Lewis acids have been employed, each with its own advantages and disadvantages in terms of reactivity, cost, and ease of handling.

| Catalyst | Typical Conditions | Nucleophiles | Yields (%) | Diastereoselectivity (α:β) | Reference |

| TMSOTf | CH₂Cl₂/CH₃CN, -5 °C to rt | C-nucleophiles (silyl ketene acetals) | 70-80 | ~1.2:1 | [5] |

| BF₃·OEt₂ | CH₂Cl₂, rt | O-nucleophiles (alcohols) | 45 | 1:2 (β favored) | [5] |

| FeCl₃ | Et₂O/DCM, rt | O-nucleophiles (alcohols) | High | Predominantly α | |

| CAN | Acetonitrile, rt | C-nucleophiles (allyltrimethylsilane) | 88 | Exclusively α | [6] |

| BDMS | CH₂Cl₂, rt | O-nucleophiles (alcohols) | 65-90 | High α-selectivity | [4] |

Causality Behind Experimental Choices:

-

Strong Lewis Acids (e.g., TMSOTf, BF₃·OEt₂): These are highly effective at promoting the reaction but can sometimes lead to side reactions or decomposition of sensitive substrates. The choice between them can influence the diastereoselectivity, as seen in the table above where TMSOTf and BF₃·OEt₂ give different anomeric ratios with the same nucleophile.[5]

-

Milder Lewis Acids (e.g., FeCl₃): These are often preferred for their lower cost and reduced propensity for side reactions. They can still provide excellent yields and stereoselectivity.

-

Oxidative Systems (e.g., CAN): Ceric ammonium nitrate offers an alternative pathway for the formation of the key allyloxocarbenium ion and has been shown to be highly effective for the synthesis of C-glycosides with excellent α-selectivity.[6]

-

Solvent Choice: Aprotic solvents like dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN) are commonly used to avoid competition with the nucleophile. The polarity of the solvent can also influence the reaction rate and selectivity.

A Validated Protocol: Large-Scale Synthesis of a 2,3-Unsaturated C-L-Glycoside

The following protocol is adapted from a validated large-scale synthesis and provides a robust method for the preparation of a C-glycoside from tri-O-acetyl-L-glucal.[5]

Materials:

-

Tri-O-acetyl-L-glucal

-

Silyl ketene acetal (e.g., 1-(trimethylsiloxy)cyclohexene)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tri-O-acetyl-L-glucal (1.0 equiv) dissolved in a mixture of anhydrous CH₂Cl₂ and CH₃CN.

-

Cooling: Cool the reaction mixture to -5 °C using an ice-salt bath.

-

Addition of Nucleophile: Add the silyl ketene acetal (1.2 equiv) to the cooled solution.

-

Addition of Lewis Acid: Slowly add a solution of TMSOTf (1.1 equiv) in anhydrous CH₂Cl₂ via the dropping funnel over 30 minutes, maintaining the internal temperature at -5 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at -5 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a vigorously stirred, saturated aqueous NaHCO₃ solution to quench the reaction.

-

Workup: Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the α- and β-anomers of the 2,3-unsaturated C-L-glycoside.

Applications in Drug Development: The Significance of L-Glycosides

The synthesis of 2,3-unsaturated L-glycosides via the Ferrier rearrangement opens the door to a vast and largely unexplored chemical space. L-nucleosides, in particular, have garnered significant attention in drug discovery due to their unique biological properties. They are often more resistant to enzymatic degradation than their natural D-counterparts, leading to improved pharmacokinetic profiles. Furthermore, some L-nucleosides have demonstrated potent antiviral and anticancer activities. The 2,3-unsaturated L-glycosides synthesized through the Ferrier rearrangement are key intermediates for the synthesis of these modified L-nucleosides. The double bond can be further functionalized, for example, through dihydroxylation or epoxidation, to introduce the necessary stereochemistry for the desired nucleoside analogue.

Conclusion

The Ferrier rearrangement of L-glucal is a robust and highly valuable transformation for the synthesis of 2,3-unsaturated L-glycosides. A thorough understanding of the reaction mechanism, careful selection of the catalyst and reaction conditions, and a validated experimental protocol are essential for achieving high yields and stereoselectivity. The resulting products are not only versatile chiral building blocks for organic synthesis but also hold significant promise for the development of novel therapeutics, particularly in the realm of antiviral and anticancer agents. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to effectively harness the power of the Ferrier rearrangement in their synthetic endeavors.

References

-

BDMS catalyzed Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with alcohols. (n.d.). ResearchGate. [Link]

-

Progress in the Synthesis of 2,3-unsaturated Glycosides. (2020). ResearchGate. [Link]

-

Siripru, O., et al. (2012). การศึกษาฤทธิ์ต้านอนุมูลอิสระของ 2,3-unsaturated O-glycosides [A study of antioxidant activity of 2,3-unsaturated O-glycosides]. Khon Kaen University. [Link]

-

Taylor, R. E., et al. (2011). Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold. National Institutes of Health. [Link]

-

Reddy, V. S. K., et al. (2014). Ferrier Rearrangement of tri-O-acetyl-D-glycals in the Presence of 3, 5-Dinitrobenozic acid. IOSR Journal of Applied Chemistry. [Link]

-

Wikipedia contributors. (2023). Ferrier rearrangement. Wikipedia. [Link]

-

Homolya, L., et al. (2022). Reactions of 1-C-acceptor-substituted glycals with nucleophiles under acid promoted (Ferrier-rearrangement) conditions. DEA. [Link]

-

Gómez, A. M., Miranda, S., & López, J. C. (2016). Ferrier rearrangement: an update on recent developments. Carbohydrate Chemistry: Volume 42. Royal Society of Chemistry. [Link]

-

Glycoconjugations of Biomolecules by Chemical Methods. (n.d.). ResearchGate. [Link]

-

Biologically active 2,3-unsaturated O-glycosides and 2-deoxy-O-glycosides. (n.d.). ResearchGate. [Link]

-

Reddy, B. V. S., et al. (2014). Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside. Beilstein Journal of Organic Chemistry. [Link]

-

Ferrier Rearrangement. (2015). Chem-Station. [Link]

-

Ansari, A. A., Lahiri, R., & Vankar, Y. D. (2013). The carbon-Ferrier rearrangement: an approach towards the synthesis of C-glycosides. ARKIVOC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 4. researchgate.net [researchgate.net]

- 5. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis of Acetylated L-Glucal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies used to determine the solution-state conformation of 3,4,6-tri-O-acetyl-L-glucal. As a pivotal chiral building block in modern carbohydrate chemistry, its three-dimensional structure dictates its reactivity as a glycosyl donor and its utility in the synthesis of complex oligosaccharides and glycoconjugates.[1] We will explore the foundational principles of glycal conformational preferences, focusing on the dihydropyran ring's equilibrium between various half-chair and skew-boat forms. The core of this guide is a detailed examination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including the critical analysis of vicinal proton-proton coupling constants (³JHH) via the Karplus relationship and the use of Nuclear Overhauser Effect (NOE) data for through-space correlations.[2][3] Complementing these experimental techniques, we will discuss the synergistic role of computational chemistry in validating experimental findings and providing deeper energetic insights. This document culminates in a validated, step-by-step protocol for a combined NMR and computational workflow, designed to provide a self-validating system for unambiguous conformational assignment.

Introduction: The Structural Significance of Acetylated L-Glucal

Glycals, cyclic enol ethers derived from sugars, are highly versatile intermediates in organic synthesis.[1] Specifically, the acetylated form of L-glucal (this compound) serves as a stable, yet reactive, precursor for the synthesis of various L-sugars, which are important components of many natural products and pharmaceuticals. The reactivity and stereoselectivity of reactions involving the glucal, such as electrophilic additions across the double bond or Ferrier rearrangements, are directly governed by the conformation of the six-membered dihydropyran ring.

The puckering of this ring dictates the spatial orientation of its substituents—the bulky acetyl groups. This orientation, in turn, influences the steric accessibility of the double bond, the stability of reaction intermediates, and ultimately, the stereochemical outcome of glycosylation reactions. Therefore, a precise understanding of its dominant solution-state conformation is not merely an academic exercise; it is a prerequisite for the rational design of complex carbohydrate-based therapeutics and biomaterials.[1]

The Conformational Landscape of the Dihydropyran Ring

Unlike a saturated pyranose ring, which typically adopts a stable chair conformation (e.g., ⁴C₁ or ¹C₄), the presence of the C1-C2 double bond in a glucal forces four atoms (C1, C2, C3, and O5) to be nearly coplanar.[4] This structural constraint means the ring cannot adopt a true chair form. Instead, it exists in a dynamic equilibrium between several lower-energy, puckered conformations, primarily the two half-chair forms, denoted as ⁴H₅ and ⁵H₄ (for the L-series).

-

⁴H₅ Conformation: In this arrangement, C4 is above the plane defined by C1, C2, C3, and O5, while C5 is below it.

-

⁵H₄ Conformation: Conversely, in this form, C5 is above the plane and C4 is below it.

The energetic preference for one conformation over the other is determined by a delicate balance of steric and electronic factors, including the interactions between the bulky acetyl groups at C3, C4, and C6. For fully O-acetylated D-glycals, the ⁴H₅(D) conformation is generally favored, a preference that can be rationalized by analyzing interactions between substituents.[2]

Caption: Equilibrium between the two primary half-chair conformations of the L-glucal ring.

Core Methodology: High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful experimental technique for elucidating the solution-state conformation of carbohydrates.[3][5] By analyzing various NMR parameters, we can deduce dihedral angles and inter-proton distances, which collectively define the molecule's three-dimensional shape.

Vicinal Coupling Constant (³JHH) Analysis

The magnitude of the through-bond scalar coupling (J-coupling) between two protons on adjacent carbons (vicinal protons) is highly dependent on the dihedral angle (Φ) between them. This relationship is described by the Karplus equation .[6][7]

J = Acos²(Φ) + Bcos(Φ) + C

Where A, B, and C are empirically derived parameters.[6] A simplified interpretation is often sufficient: a large J-value (~8-10 Hz) corresponds to a dihedral angle near 180° (anti-periplanar), while a small J-value (~1-3 Hz) corresponds to an angle near 90° (synclinal).[6]

For acetylated L-glucal, the coupling constants between protons H-2, H-3, H-4, and H-5 are diagnostic of the ring pucker. By measuring these values from a high-resolution ¹H NMR spectrum, we can estimate the dihedral angles and determine the dominant half-chair conformation.

| Coupling Constant | Typical Value for ⁴H₅ (L) Conformation | Typical Value for ⁵H₄ (L) Conformation | Inferred Dihedral Angle (Φ) |

| ³J2,3 | ~3-4 Hz | ~7-8 Hz | H2-C2-C3-H3 |

| ³J3,4 | ~7-9 Hz | ~2-3 Hz | H3-C3-C4-H4 |

| ³J4,5 | ~9-10 Hz | ~1-2 Hz | H4-C4-C5-H5 |

Table 1: Representative ³JHH values and their correlation with the half-chair conformations of an L-glucal system. Values are illustrative and can vary based on solvent and temperature.

The causality is direct: the ³J3,4 and ³J4,5 values are particularly sensitive to conformational changes.[2] A large ³J4,5, for instance, strongly indicates an anti-periplanar relationship between H-4 and H-5, a key feature of the ⁴H₅ conformation.

Nuclear Overhauser Effect (NOE) Analysis

While J-coupling provides information about through-bond geometry, the Nuclear Overhauser Effect (NOE) provides information about through-space distances between protons. An NOE is observed between two protons that are close in space (< 5 Å), regardless of whether they are directly bonded. This is typically measured using a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

For acetylated L-glucal, NOE analysis is crucial for:

-

Confirming Ring Conformation: For example, in a ⁴H₅ conformation, a strong NOE would be expected between H-2 and H-4, which are spatially close.

-

Determining Acetyl Group Orientation: NOEs between ring protons and the methyl protons of the acetyl groups establish the orientation of these side chains, which is critical for understanding steric effects.

The Synergy of Computational Chemistry

While NMR provides a picture of the average solution conformation, computational methods can explore the entire conformational energy landscape.[8][9] Molecular Mechanics (MM) and Density Functional Theory (DFT) calculations are used to:

-

Calculate Relative Energies: Determine the relative stabilities (ΔG) of the ⁴H₅, ⁵H₄, and other possible conformers.

-

Predict NMR Parameters: From the lowest energy conformer, one can theoretically calculate J-coupling constants and compare them to experimental values for validation.[10]

-

Visualize Molecular Orbitals: Understand electronic effects, such as allylic strain, that contribute to conformational preference.

This dual approach, where experimental NMR data is rationalized and validated by theoretical calculations, forms a self-validating system that provides a high degree of confidence in the final conformational assignment.[8]

Experimental and Analytical Workflow

The following protocol outlines a robust, self-validating workflow for determining the conformation of this compound.

Caption: A self-validating workflow combining experimental NMR and computational modeling.

Protocol Steps:

-

Sample Preparation:

-

Dissolve ~5-10 mg of high-purity this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid a large interfering solvent signal in the ¹H NMR spectrum.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a high-quality 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with high digital resolution to accurately measure J-coupling constants.

-

COSY (Correlation Spectroscopy): Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivity and aid in unambiguous resonance assignment.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of ~500-800 ms to detect through-space correlations.

-

-

Data Processing and Analysis:

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assignment: Use the COSY spectrum to trace the spin system starting from a well-resolved proton (e.g., H-1 at ~6.5 ppm) to assign all ring protons (H-1 through H-6).

-

J-Coupling Measurement: Extract all relevant ³JHH values from the 1D ¹H spectrum with high precision.

-

NOE Integration: Identify and integrate cross-peaks in the NOESY spectrum to qualitatively (or semi-quantitatively) assess inter-proton distances.

-

-

Computational Validation:

-

Build initial 3D models of both the ⁴H₅ and ⁵H₄ conformations of this compound.

-

Perform geometry optimization and energy calculation for each conformer using a suitable level of theory (e.g., DFT with B3LYP/6-31G*).

-

Identify the lowest energy conformer.

-

Using the optimized geometry, calculate the expected ¹H NMR J-coupling constants.

-

Compare the computationally predicted J-values with the experimentally measured values. A strong correlation validates the conformational assignment.

-

Conclusion

The conformational analysis of acetylated L-glucal is a clear example of how modern structural elucidation relies on a multi-faceted, synergistic approach. The unambiguous determination of its dominant ⁴H₅ half-chair conformation is achieved not by a single measurement, but by the convergence of evidence from vicinal coupling constants, through-space NOE correlations, and the energetic landscapes provided by computational chemistry. This robust understanding is fundamental for any researcher aiming to leverage this important chiral synthon for predictable and stereoselective synthesis in the fields of drug discovery and materials science.

References

-

Conformational studies of D-glycals by 1H nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Novel NMR Avenues to Explore the Conformation and Interactions of Glycans. Accounts of Chemical Research. [Link]

-

Glycan Shape, Motions, and Interactions Explored by NMR Spectroscopy. Accounts of Chemical Research. [Link]

-

DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. Annual Reports on NMR Spectroscopy. [Link]

-

Experimental evidence of deviations from a Karplus-like relationship of vicinal carbon-proton coupling constants in some conformationally rigid carbohydrate derivatives. The Journal of Organic Chemistry. [Link]

-

Glycosylation States on Intact Proteins Determined by NMR Spectroscopy. Molecules. [Link]

-

Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]

-

Chapter 3 Developments in the Karplus Equation as they Relate to the NMR Coupling Constants of Carbohydrates. ResearchGate. [Link]

-

Structure and conformation of tri-O-acetyl-D-glucal dimer in solid state and in solution. Carbohydrate Research. [Link]

-

The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates. Glycobiology. [Link]

-

Rapid and Reliable Conformational Analysis of Glycans by Small Angle X‐Ray Scattering Guided Molecular Dynamics Simulations. Angewandte Chemie International Edition. [Link]

-

The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates. Glycobiology. [Link]

-

Computational toolbox for the analysis of protein–glycan interactions. Glycobiology. [Link]

-

3,4,6-Tri-O-acetylglucal. PubChem. [Link]

-

Conformations of the Pyranoid Sugars. I. Classification of Conformers. Journal of Research of the National Bureau of Standards. [Link]

-

Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. NRC Research Press. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Conformational studies of D-glycals by 1H nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Glycan Shape, Motions, and Interactions Explored by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 5. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Rapid and Reliable Conformational Analysis of Glycans by Small Angle X‐Ray Scattering Guided Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational toolbox for the analysis of protein–glycan interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

The interplay between the electrophile, nucleophile, solvent, and protecting groups ultimately dictates the efficiency and selectivity of the transformation.

An In-Depth Technical Guide to the Electrophilic Addition Reactions of 3,4,6-Tri-O-acetyl-L-glucal

Abstract

This technical guide provides a comprehensive examination of the electrophilic addition reactions involving this compound, a versatile chiral building block in modern carbohydrate chemistry. We delve into the core mechanistic principles, stereochemical considerations, and synthetic applications of these reactions, with a focus on halogenation, azide additions, and the direct synthesis of 2-deoxy-L-glycosides. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of L-glycals for the synthesis of complex carbohydrates, glycoconjugates, and biologically active molecules. Detailed experimental protocols and mechanistic diagrams are provided to bridge theoretical concepts with practical laboratory application.

Introduction: The Significance of this compound

Glycals, 1,2-unsaturated derivatives of sugars, are powerful synthons in organic chemistry due to the high reactivity of their endocyclic enol ether moiety.[1][2] Among these, L-glycals are of particular interest as they provide access to the less common L-series of carbohydrates, which are constituents of numerous natural products with significant biological activities, including antibiotics and anticancer agents. This compound is a stable, readily accessible, and highly versatile starting material, serving as a cornerstone for the synthesis of a diverse array of L-configured carbohydrate derivatives.[][4]

The electron-rich C1-C2 double bond of the glycal is susceptible to attack by a wide range of electrophiles, initiating addition reactions that install functionality at the C1 and C2 positions.[5][6] The ability to control the regio- and stereoselectivity of these additions is paramount and forms the central theme of this guide. Understanding and manipulating these reactions allows for the strategic synthesis of 2-deoxy-L-sugars, 2-amino-2-deoxy-L-sugars, and other valuable intermediates for drug discovery and development.[][7]

Core Mechanistic Principles

The fundamental reactivity of this compound is dictated by its enol ether structure. The reaction is initiated by the attack of the π-electrons of the double bond on an electrophile (E⁺), which typically adds to the C2 position.[2][6] This regioselectivity is driven by the stabilizing influence of the endocyclic oxygen atom on the resulting cationic intermediate at the anomeric (C1) position.

The nature of this intermediate is critical in determining the stereochemical outcome of the subsequent nucleophilic attack (Nu⁻). Two primary pathways are considered:

-

Open Oxocarbenium Ion: The initial electrophilic attack can lead to a planar, sp²-hybridized oxocarbenium ion at C1. The incoming nucleophile can then attack from either the top (α-face) or bottom (β-face). The stereochemical outcome is often influenced by the stereochemistry at C3. The C3-acetoxy group in L-glucal typically directs incoming nucleophiles to the opposite face, leading to a trans-diaxial relationship in the product.[8]

-

Bridged Cationic Intermediate: With certain electrophiles, notably halogens (Br⁺, I⁺), a bridged intermediate such as a halonium ion is formed.[2][9] This cyclic structure blocks one face of the molecule, forcing the nucleophile to attack from the opposite side in an Sₙ2-like fashion, resulting in a predictable anti-addition.[9]

)"];

E["

Addition Product

(e.g., 2-substituted-L-glycoside)"];

A -- "1. Electrophilic Attack" --> C;

B --> C;

C -- "2. Nucleophilic Attack" --> E;

D --> E;

end

style A fill:#F1F3F4,stroke:#5F6368

style E fill:#F1F3F4,stroke:#5F6368

style B fill:#FFFFFF,stroke:#5F6368

style D fill:#FFFFFF,stroke:#5F6368

style C fill:#FFFFFF,stroke:#EA4335,stroke-width:2px

edge [fontname="Arial", fontsize=10, color="#202124"]

}

Caption: Core workflow of electrophilic addition to L-glucal.

Key Classes of Electrophilic Addition Reactions

Halogenation and Haloglycosylation

The addition of halogens to glycals is a foundational transformation for producing 2-halo-2-deoxyglycosyl donors, which are themselves versatile intermediates.

Causality and Mechanism: The reaction of this compound with elemental halogens (e.g., Br₂, Cl₂) proceeds through a cyclic halonium ion intermediate.[2][10] This intermediate dictates an anti-selective nucleophilic attack. If the reaction is performed in an inert solvent, the halide ion (Br⁻, Cl⁻) acts as the nucleophile, yielding a 1,2-dihalo adduct. However, if conducted in the presence of a nucleophilic solvent like an alcohol (ROH), the alcohol traps the intermediate to form a 2-halo-L-glycoside, a process known as haloalkoxylation.[11] The stereochemistry is typically trans-diaxial, leading to α-L-glycosides of the manno configuration from the L-glucal.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 4. biosynth.com [biosynth.com]

- 5. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. www1.lasalle.edu [www1.lasalle.edu]

- 10. Studies on the bromine addition compounds derived from 3,4,6-tri-O-acetyl-D-glucal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

stability and storage conditions for 3,4,6-Tri-O-acetyl-L-glucal

An In-Depth Technical Guide to the Stability and Storage of 3,4,6-Tri-O-acetyl-L-glucal

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal synthetic intermediate in carbohydrate chemistry, valued for its role as a glycosyl donor in the synthesis of L-series sugars and complex glycoconjugates. As with many highly functionalized reagents, its chemical stability is a critical parameter that dictates its shelf-life, reactivity, and the ultimate success of synthetic endeavors. This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines its potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile building block.

Introduction and Physicochemical Profile

This compound (CAS No: 63640-41-5) is the per-acetylated form of L-glucal, a cyclic enol ether derived from L-glucose.[1][2] Its structure features a reactive double bond between C1 and C2 and acetyl protecting groups at the C3, C4, and C6 positions. These acetyl groups are considered electron-withdrawing, which "disarms" the glycal, modulating its reactivity as a glycosyl donor in synthetic reactions.[3] This property allows for controlled glycosylations, making it a valuable precursor for the synthesis of 2-deoxy-L-glucoses and other rare L-sugars.[2][4]

Understanding its fundamental properties is the first step toward ensuring its integrity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 63640-41-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₇ | [1][2] |

| Molecular Weight | 272.25 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [5][6] |

| Purity | Typically ≥97% | [7] |

| Solubility | Soluble in Chloroform, Ethanol, Methanol, DCM, EtOAc, THF, DMF, DMSO.[5][8] Slightly soluble in water.[6] |

Chemical Stability and Potential Degradation Pathways

The stability of this compound is intrinsically linked to its functional groups: the acetyl esters and the enol ether system. Exposure to non-optimal conditions can initiate degradation, compromising sample purity and reactivity. The primary environmental factors of concern are moisture, temperature, and pH.

Causal Factors of Degradation

-

Moisture (Hydrolysis): This is the most significant threat. The compound is moisture-sensitive.[8] The ester linkages of the acetyl groups are susceptible to hydrolysis, particularly when catalyzed by acid or base. This process removes the protecting groups, yielding partially deacetylated or fully unprotected L-glucal. The enol ether double bond can also undergo acid-catalyzed hydration, leading to the formation of a 2-deoxy-L-glucose derivative.

-

pH (Acid/Base Sensitivity): The compound is incompatible with strong acids and strong oxidizing agents.[6][8] Acidic conditions can accelerate both ester hydrolysis and hydration of the double bond. Basic conditions will rapidly cleave the ester groups via saponification. Maintaining a neutral environment is crucial.

-

Temperature: Elevated temperatures provide the activation energy needed to overcome reaction barriers for degradation. While stable at recommended cool temperatures, prolonged exposure to ambient or higher temperatures will accelerate hydrolytic and other decomposition processes.[6]

-

Oxidation: The electron-rich double bond is susceptible to oxidation. Exposure to strong oxidizing agents or even atmospheric oxygen over long periods, especially in the presence of light or metal catalysts, can lead to cleavage of the pyran ring or other oxidative modifications.

Postulated Degradation Mechanisms

Based on the chemical structure, three primary degradation pathways can be postulated. The presence of these degradation products can often be detected by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Figure 2: Standard workflow for handling moisture-sensitive this compound.

Expertise Pillar (Causality): The equilibration step (Step 1) is the most critical and often overlooked part of the workflow. Opening a cold container immediately introduces ambient air. Moisture in this air will condense onto the cold solid, initiating hydrolysis. Allowing the container to warm to room temperature ensures the internal and external temperatures are matched, preventing condensation.

Protocol: Quality Control and Stability Assessment

For GMP or long-term research applications, it may be necessary to periodically assess the stability of a stored lot. HPLC is an ideal method for this purpose.

Step-by-Step HPLC Stability Protocol

-

Standard Preparation:

-

Carefully prepare a stock solution of a reference standard (a new, unopened lot) of this compound at 1 mg/mL in anhydrous acetonitrile.

-

Prepare a sample solution of the lot under investigation at the same concentration.

-

-

Chromatographic Conditions (Example Method):

-

Forced Degradation Study (for method validation):

-

Acidic: Add 100 µL of 0.1 M HCl to 1 mL of stock solution. Heat at 60°C for 2 hours. Neutralize before injection.

-

Basic: Add 100 µL of 0.1 M NaOH to 1 mL of stock solution. Let stand at room temperature for 30 minutes. Neutralize before injection.

-

Oxidative: Add 100 µL of 3% H₂O₂ to 1 mL of stock solution. Let stand at room temperature for 4 hours.

-

Rationale: This demonstrates that the HPLC method can separate the parent compound from its degradation products, proving it is "stability-indicating."

-

-

Data Analysis:

-

Inject the reference standard and the test sample.

-

Compare the chromatograms. The purity of the test sample can be calculated by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

The appearance of new peaks in the test sample relative to the reference standard indicates degradation.

-

Conclusion

The chemical integrity of this compound is paramount for its successful application in synthesis. Its stability is primarily threatened by moisture, non-neutral pH, and elevated temperatures. By implementing a stringent storage and handling protocol centered on maintaining cold, dry, and inert conditions, researchers can ensure the compound's purity and reactivity over its intended shelf-life. Regular quality control using a validated, stability-indicating analytical method like HPLC provides the ultimate assurance of quality for critical applications in research and drug development.

References

-

Thermo Fisher Scientific. (n.d.). 3,4,6-Tri-O-acetyl-D-glucal, 98%, Thermo Scientific Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,6-Tri-O-acetylglucal. Retrieved from [Link]

-

Syed, M. M., Funke, M. K., Blackham, L. P., & Kristufek, S. L. (2025). Synthesis of poly(3-keto-d-glucal) via conjugate addition polymerization. Polymer Chemistry, (26). Retrieved from [Link]

- Li, J., et al. (2012). Synthesis of orthogonally protected L-glucose, L-mannose, and L-galactose from D-glucose. Tetrahedron, 68(24), 4789-4795. (Note: A direct URL to the full text may require a subscription.

-

YouTube. (2020). Carbohydrate Chemistry Part 5. Chemical Glycosylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Glycosyl donor. Retrieved from [Link]

- Google Patents. (2008). WO2008081270A2 - Process for the preparation of 3.6-di-o-acetyl-d-glycals.

Sources

- 1. usbio.net [usbio.net]

- 2. biosynth.com [biosynth.com]

- 3. Glycosyl donor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. synthose.com [synthose.com]

- 6. fishersci.com [fishersci.com]

- 7. L14103.14 [thermofisher.com]

- 8. 3,4,6-Tri-O-acetyl-D-glucal, 98%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. WO2008081270A2 - Process for the preparation of 3.6-di-o-acetyl-d-glycals - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 3,4,6-Tri-O-acetyl-L-glucal in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: Understanding the Molecule

3,4,6-Tri-O-acetyl-L-glucal is a derivative of L-glucal, a glycal characterized by a double bond between carbons 1 and 2 of the pyranose ring. The key structural modification in this compound is the acetylation of the three hydroxyl groups at positions 3, 4, and 6. This transformation has a dramatic impact on the molecule's physicochemical properties, most notably its solubility.

The replacement of the polar hydroxyl (-OH) groups, which are strong hydrogen bond donors and acceptors, with acetyl (-OAc) groups significantly reduces the molecule's ability to form hydrogen bonds with protic solvents. Concurrently, the acetyl groups increase the molecule's size and introduce lipophilic character. These changes shift the compound's solubility profile away from polar, protic solvents like water and towards organic solvents of moderate to low polarity. A safety data sheet for the D-isomer indicates it is slightly soluble in water and soluble in chloroform and ethanol[1][2].

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This means a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces. For this compound, the following structural features are paramount:

-

Ester Groups (-OAc): These groups are polar and can act as hydrogen bond acceptors, but they are not hydrogen bond donors. They primarily engage in dipole-dipole interactions.

-

Pyran Ring Ether: The cyclic ether oxygen introduces polarity and can act as a hydrogen bond acceptor.

-

Glucal Double Bond & Carbon Backbone: These parts of the molecule are nonpolar and contribute to van der Waals forces (London dispersion forces).

The overall character of this compound is that of a moderately polar, aprotic molecule. This allows us to predict its solubility behavior across different classes of organic solvents.

Data Presentation: Predicted vs. Known Solubility

While precise quantitative data is scarce, we can compile known qualitative information and generate a predictive chart based on the theoretical framework.

Table 1: Known Qualitative Solubility of 3,4,6-Tri-O-acetyl-glucal

| Solvent | Type | Known Solubility | Source |

| Water | Polar Protic | Slightly Soluble / Insoluble | [1][2] |

| Chloroform (CHCl₃) | Halogenated | Soluble | [2] |

| Ethanol (EtOH) | Polar Protic | Soluble | [2] |

| Ethyl Acetate (EtOAc) | Ester | Soluble | [5] |

| Dichloromethane (DCM) | Halogenated | Soluble | [5] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [5] |

| Methanol (MeOH) | Polar Protic | Soluble | [5] |

| Tetrahydrofuran (THF) | Ether | Soluble | [5] |

Table 2: Predicted Solubility Profile

| Solvent Class | Example(s) | Predicted Solubility | Rationale for Prediction |

| Halogenated | Dichloromethane, Chloroform | High | Moderately polar solvents capable of strong dipole-dipole interactions with the acetyl groups. |